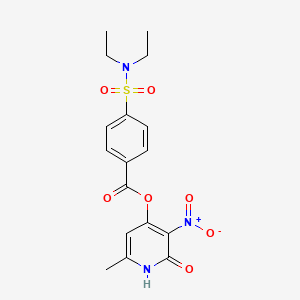
6-cyclobutyl-N-(propan-2-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-cyclobutyl-N-(propan-2-yl)pyrimidin-4-amine” is a chemical compound with the CAS Number: 1412960-03-2 . It has a molecular weight of 191.28 . The IUPAC name for this compound is 6-cyclobutyl-2-isopropylpyrimidin-4-amine .
Synthesis Analysis
A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity . Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin- 2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC 50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17N3/c1-7(2)11-13-9(6-10(12)14-11)8-4-3-5-8/h6-8H,3-5H2,1-2H3,(H2,12,13,14) . The InChI key is AOQXZJQUTASYEE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 191.28 . Unfortunately, there is no further information available about the physical and chemical properties of “6-cyclobutyl-N-(propan-2-yl)pyrimidin-4-amine”.Scientific Research Applications
Use in Catalysts
“6-cyclobutyl-N-(propan-2-yl)pyrimidin-4-amine” is used in the production of catalysts . Catalysts are substances that increase the rate of a chemical reaction by reducing the amount of energy needed to start the reaction. They are essential in many industrial processes.
Potential Multi-Targeted Kinase Inhibitors
This compound has been studied for its potential as a multi-targeted kinase inhibitor . Kinase inhibitors are important in the treatment of cancer as they block certain proteins that contribute to cancer cell growth.
Apoptosis Inducers
The compound has shown potential as an apoptosis inducer . Apoptosis is a process of programmed cell death that occurs in multicellular organisms. Biochemical events lead to characteristic cell changes and death. These changes include blebbing, cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation.
Cell Cycle Arrest
Research has shown that this compound can induce cell cycle arrest . This is a crucial process in the treatment of cancer, as it stops the proliferation of cancer cells.
Antitubercular Activity
There is also research indicating that similar compounds have antitubercular activity . This means they could potentially be used in the treatment of tuberculosis.
Enhancement of Pharmacological Properties
The addition of halogen atoms can influence the binding affinity of the compound to its target kinase, potentially leading to improved therapeutic effects .
Mechanism of Action
Target of Action
It is known that 2-aminopyrimidine derivatives, which this compound is a part of, have shown activity against organisms causing diseases like sleeping sickness and malaria .
Result of Action
Some 2-aminopyrimidine derivatives have shown good antitrypanosomal activity and excellent antiplasmodial activity . This suggests that 6-cyclobutyl-N-(propan-2-yl)pyrimidin-4-amine might have similar effects.
Future Directions
Pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides . With the increasing evolution of pesticide resistance, there is a need to develop new agrochemicals in which both non-target resistance and target resistance have not evolved . Therefore, the study and development of pyrimidinamine derivatives, including “6-cyclobutyl-N-(propan-2-yl)pyrimidin-4-amine”, is a promising future direction .
properties
IUPAC Name |
6-cyclobutyl-N-propan-2-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-8(2)14-11-6-10(12-7-13-11)9-4-3-5-9/h6-9H,3-5H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFVTGMUNCUDMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=NC(=C1)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclobutyl-N-(propan-2-yl)pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole](/img/structure/B3013369.png)
![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine-1-carboxamide](/img/structure/B3013370.png)
![3-[(4-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B3013371.png)
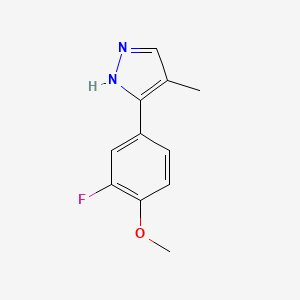
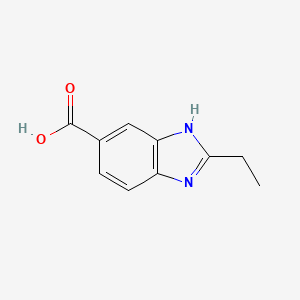
![N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide](/img/structure/B3013379.png)
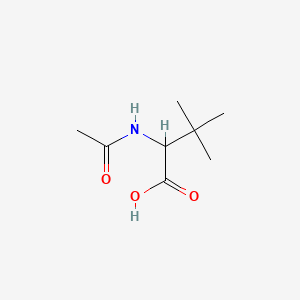

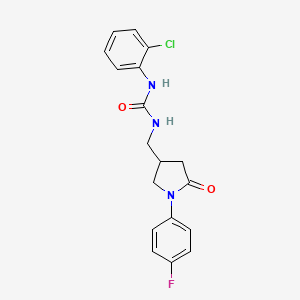
![Dimethyl 5-(4-bromophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B3013386.png)


![Ethyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate](/img/structure/B3013391.png)
